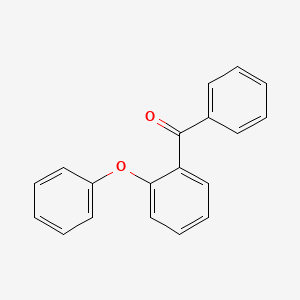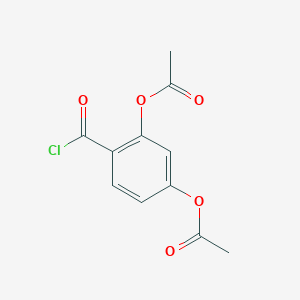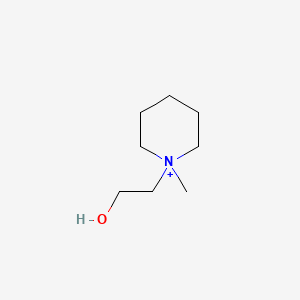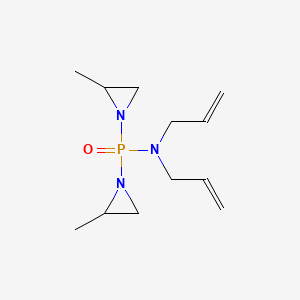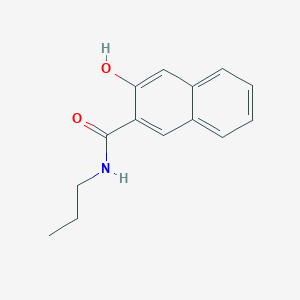
3-hydroxy-N-propylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-propylnaphthalene-2-carboxamide is a chemical compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group at the third position and a carboxamide group at the second position of the naphthalene ring, with a propyl group attached to the nitrogen atom of the carboxamide group. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-propylnaphthalene-2-carboxamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to form 1-aminonaphthalene.
Hydroxylation: The amino group is hydroxylated to form 3-hydroxy-1-naphthylamine.
Carboxylation: The hydroxylated compound is then carboxylated to form 3-hydroxy-2-naphthoic acid.
Amidation: Finally, the carboxylic acid is reacted with propylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-N-propylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Forms 3-keto-N-propylnaphthalene-2-carboxamide.
Reduction: Forms 3-hydroxy-N-propylnaphthylamine.
Substitution: Forms 3-alkoxy-N-propylnaphthalene-2-carboxamide or 3-acyloxy-N-propylnaphthalene-2-carboxamide.
Applications De Recherche Scientifique
3-hydroxy-N-propylnaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-hydroxy-N-propylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and the carboxamide group play crucial roles in its biological activity. The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 3-hydroxy-N-(4-bromo-3-fluorophenyl)naphthalene-2-carboxamide
- 3-hydroxy-N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide
Uniqueness
3-hydroxy-N-propylnaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group attached to the nitrogen atom of the carboxamide group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Propriétés
Numéro CAS |
42530-71-2 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
3-hydroxy-N-propylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-2-7-15-14(17)12-8-10-5-3-4-6-11(10)9-13(12)16/h3-6,8-9,16H,2,7H2,1H3,(H,15,17) |
Clé InChI |
GREVWZKWZIXWMX-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



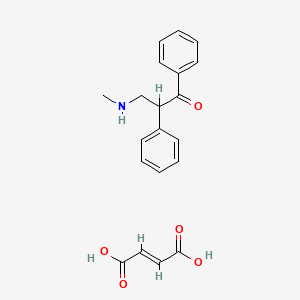

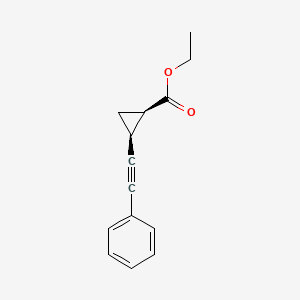


plumbane](/img/structure/B14659800.png)
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)

